molecular formula C12H8BrNO B1601617 (3-Bromophenyl)(pyridin-3-yl)methanone CAS No. 79362-44-0

(3-Bromophenyl)(pyridin-3-yl)methanone

Cat. No.: B1601617
CAS No.: 79362-44-0
M. Wt: 262.1 g/mol
InChI Key: FTXXJDKGEXUPJR-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(pyridin-3-yl)methanone: is an organic compound that features a bromine-substituted phenyl ring and a pyridine ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method involves the reaction of 3-bromobenzoyl chloride with pyridine in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.

    Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzene is reacted with a pyridine boronic acid derivative under basic conditions.

Industrial Production Methods: Industrial production methods for (3-Bromophenyl)(pyridin-3-yl)methanone would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

Biology and Medicine:

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the area of anti-cancer or anti-inflammatory agents.

    Biological Probes: It can be used as a molecular probe to study biological processes involving brominated aromatic compounds.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.

    (3-Chlorophenyl)(pyridin-3-yl)methanone: Chlorine substitution instead of bromine, leading to differences in electronic properties and reactivity.

    (3-Bromophenyl)(pyridin-2-yl)methanone: Pyridine ring positioned differently, affecting the compound’s overall geometry and interactions.

Uniqueness:

  • The specific positioning of the bromine atom and the pyridine ring in (3-Bromophenyl)(pyridin-3-yl)methanone provides unique electronic and steric properties, making it distinct in its reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXJDKGEXUPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513237
Record name (3-Bromophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79362-44-0
Record name (3-Bromophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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